Enhanced Lipophilicity (XLogP3) as a Driver for Target Engagement
The introduction of the 5-methyl group on the furan ring uniquely increases lipophilicity compared to the closest unsubstituted analog, 7-(2-furyl)-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-amine (CAS 442906-78-7). Target compound has an XLogP3 value of 0.5 [1]. The des-methyl analog has a computed XLogP3 of -0.1, representing a quantified difference of +0.6 log units [2]. This magnitude of change is significant in a medicinal chemistry context, typically correlating with a ~4-fold increase in membrane partitioning [3].
| Evidence Dimension | Computational Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | 7-(2-furyl)-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-amine (CAS 442906-78-7): XLogP3 = -0.1 |
| Quantified Difference | +0.6 log units (a 4-fold increase in partition coefficient) |
| Conditions | PubChem Computed XLogP3 using XLogP3 3.0 algorithm. |
Why This Matters
This quantifiable lipophilicity gain directly alters ADME properties and binding affinity for hydrophobic kinase ATP pockets, making the compound a superior starting point for CNS-penetrant or membrane-permeable inhibitor design.
- [1] PubChem. (2026). Computed Properties: XLogP3 for CID 21874720 (5-Amino-7-(5-methyl-2-furyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Computed Properties: XLogP3 for CID 107813 (7-(2-furyl)-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-amine). National Center for Biotechnology Information. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. DOI: 10.1517/17460441003605098. View Source
